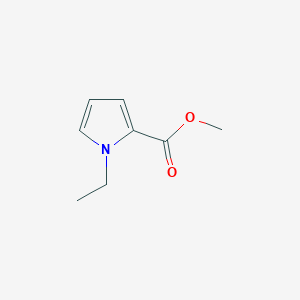

Methyl 1-ethylpyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-ethylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-9-6-4-5-7(9)8(10)11-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRUFASPNJPYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572821 | |

| Record name | Methyl 1-ethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73058-14-7 | |

| Record name | Methyl 1-ethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

thermodynamic stability of N-substituted pyrrole carboxylates

An In-Depth Technical Guide to the Thermodynamic Stability of N-Substituted Pyrrole Carboxylates

Abstract

N-substituted pyrrole carboxylates are foundational scaffolds in medicinal chemistry, materials science, and chemical synthesis.[1] Their utility, however, is intrinsically linked to their thermodynamic stability. Understanding the factors that govern the stability of these heterocycles is paramount for predicting shelf-life, designing robust synthetic routes, and ensuring the efficacy and safety of drug candidates. This guide provides a comprehensive analysis of the structural and environmental factors influencing the stability of N-substituted pyrrole carboxylates, details authoritative experimental protocols for their assessment, and offers insights grounded in mechanistic principles.

The Theoretical Framework of Stability in Pyrrole Systems

The stability of an N-substituted pyrrole carboxylate is not a singular property but a complex interplay of aromaticity, electronic effects from substituents, and the inherent reactivity of the carboxylate group.

Aromaticity and the Pyrrole Core

The pyrrole ring is a five-membered, π-excessive aromatic heterocycle.[2] Its aromatic character arises from the delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen atom's lone pair) across the ring, conforming to Hückel's rule.[3] This aromaticity is the primary source of the molecule's inherent stability. However, this delocalization makes the nitrogen atom's lone pair less available for protonation, rendering pyrrole a very weak base.[4] Any substitution that disrupts this π-system will inherently affect the molecule's thermodynamic stability.

The Decisive Role of Substituents

The thermodynamic landscape of the pyrrole ring is profoundly altered by its substituents. The nature, position, and orientation of these groups dictate the electron density distribution within the ring, influencing its resistance to degradative processes.

-

N-Substituents: The group attached to the pyrrole nitrogen exerts significant control.

-

Electron-Donating Groups (EDGs): Alkyl groups, for instance, increase the electron density of the ring through induction, which can enhance stability in some contexts but may also increase susceptibility to electrophilic attack.

-

Electron-Withdrawing Groups (EWGs): Acyl, sulfonyl, and alkoxycarbonyl groups are particularly important.[5][6] These groups decrease the electron density on the nitrogen and within the ring. This "N-protection" strategy is synthetically enabling, as it can modify the regioselectivity of subsequent reactions and generally enhances the molecule's stability towards oxidative degradation.[5][6] N-alkoxycarbonyl groups, for example, render the pyrrole nitrogen more electron-deficient than even N-sulfonyl groups.[5]

-

-

Ring Substituents: Substituents on the carbon atoms of the pyrrole ring also modulate stability. EWGs on the ring, such as cyano or acetyl groups, can stabilize the parent pyrrole carboxylic acid against premature decarboxylation.[7] The position of these substituents relative to the carboxylate group and the nitrogen atom is critical in determining their net effect.[8][9]

The Carboxylate Group: A Locus of Reactivity

The carboxylate (or carboxylic acid) moiety is often the most reactive site and a primary determinant of instability. Its position on the pyrrole ring is a critical factor.

-

Pyrrole-2-Carboxylates: These isomers are significantly more prone to degradation, primarily through decarboxylation. This process is often catalyzed by acid.[10][11][12] The mechanism involves protonation of the pyrrole ring at the C2 position, which creates a low-energy carbanion leaving group and facilitates the loss of CO2.[2][12]

-

Pyrrole-3-Carboxylates: In contrast, pyrrole-3-carboxylic acids are generally more stable. The electronic arrangement does not favor the same low-energy pathway for decarboxylation, making them more robust intermediates in synthesis.[13][14][15]

Dominant Degradation Pathways

Understanding the primary mechanisms of instability is crucial for developing mitigation strategies during synthesis, formulation, and storage.

Decarboxylation: The Primary Instability Concern

As noted, decarboxylation is the most significant degradation pathway, particularly for pyrrole-2-carboxylic acids.

-

Mechanism: In aqueous acidic solutions, the reaction proceeds via an associative mechanism involving the addition of water to the carboxyl group of the ring-protonated reactant.[11][12] This leads to the formation of pyrrole and protonated carbonic acid, which rapidly dissociates.[11][12] The rate of decarboxylation increases dramatically as the pH decreases from 3 to 1 and into strongly acidic conditions.[2][10]

-

Catalysis: While often acid-catalyzed, decarboxylation can also be promoted thermally, sometimes with the use of catalysts like copper chromite in a high-boiling solvent such as quinoline.[7] The choice of conditions is critical, as high temperatures in the presence of certain solvents like ethanolamine can lead to competing side reactions and poor yields.[7]

Caption: Mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid.

Thermal Decomposition

At elevated temperatures, N-substituted pyrrole carboxylates undergo thermal degradation. The specific decomposition products and temperatures depend heavily on the compound's structure and the surrounding atmosphere (inert vs. oxidative).[16][17] Techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) are invaluable for identifying the volatile products formed during decomposition, which often involves radical mechanisms and the cleavage of C-N and C-C bonds.[17][18]

Hydrolysis

For pyrrole carboxylate esters, hydrolysis of the ester bond to the corresponding carboxylic acid is a key stability consideration, especially in pharmaceutical contexts where it can affect drug delivery and metabolism. The rate of hydrolysis is influenced by pH, temperature, and the steric and electronic nature of both the N-substituent and the alcohol moiety of the ester.

Authoritative Methodologies for Stability Assessment

A multi-faceted approach is required to fully characterize the thermodynamic stability of these compounds. Combining thermal analysis with solution-state studies provides a comprehensive profile.

Thermal Analysis: TG/DSC and Py-GC/MS

Thermal analysis techniques are essential for determining the intrinsic thermal stability of a compound in its solid state.[16]

-

Thermogravimetry (TG): Measures the change in mass of a sample as a function of temperature. It identifies the onset temperature of decomposition and quantifies mass loss.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It reveals thermal events like melting, crystallization, and decomposition, providing enthalpic data for these transitions.[19]

-

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): Identifies the chemical nature of volatile products released during controlled thermal decomposition.[18][20]

Caption: Experimental workflow for comprehensive thermal stability analysis.

Protocol 1: Combined TG/DSC Analysis for Thermal Stability Profiling

-

Objective: To determine the onset temperature of decomposition (T_onset), melting point (T_m), and enthalpy of decomposition (ΔH_dec) of an N-substituted pyrrole carboxylate.

-

Instrumentation: Simultaneous TG/DSC analyzer.

-

Methodology:

-

Calibration: Perform temperature and heat flow calibrations using certified standards (e.g., indium, zinc) as per instrument guidelines. This step is critical for data accuracy.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified, dry sample into an alumina or platinum crucible. Rationale: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the analyzer.

-

Atmosphere & Flow Rate: Purge the furnace with high-purity nitrogen (for inert atmosphere) or dry air (for oxidative atmosphere) at a flow rate of 50 mL/min. Rationale: The atmosphere can significantly influence decomposition pathways and temperatures; testing in both is essential for a complete profile.[16][17]

-

Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the final decomposition point (e.g., 600 °C) at a constant heating rate of 10 °C/min. Rationale: A 10 °C/min heating rate is a standard condition that balances resolution and experimental time.

-

Data Analysis:

-

From the DSC curve, determine the T_m (peak of the endothermic event).

-

From the TG curve, determine the T_onset, typically calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

Integrate the area under the decomposition peak in the DSC curve to calculate ΔH_dec.

-

-

-

Self-Validation: The protocol's integrity is maintained by running a known stable compound (e.g., calcium oxalate) to verify instrument performance and by ensuring baselines are stable before and after thermal events.

Solution-Phase Kinetic Studies

Assessing stability in solution is critical for applications in drug development and process chemistry.

Protocol 2: HPLC-Based Kinetic Analysis of Degradation in Aqueous Buffers

-

Objective: To determine the degradation rate constant of an N-substituted pyrrole carboxylate at a specific pH and temperature.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector, constant temperature incubator/water bath.

-

Methodology:

-

Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile). Prepare aqueous buffers at the desired pH values (e.g., pH 2, pH 7.4, pH 9).

-

Reaction Initiation: In a series of vials, add a small aliquot of the stock solution to the pre-heated (e.g., 50 °C) buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Rationale: Pre-heating the buffer ensures the reaction starts at the target temperature.

-

Time-Point Sampling: At predetermined time intervals (t = 0, 1, 2, 4, 8, 24 hours, etc.), withdraw an aliquot from a vial and immediately quench the reaction by diluting it in the mobile phase or a neutralizing buffer kept at low temperature. Rationale: Quenching is essential to stop the degradation process and ensure the measured concentration reflects the specific time point.

-

HPLC Analysis: Analyze each sample by a validated stability-indicating HPLC method. The method must be able to resolve the parent compound from its degradation products.

-

Data Analysis:

-

Plot the natural logarithm of the parent compound's peak area (ln[A]) versus time.

-

If the plot is linear, the degradation follows first-order kinetics. The slope of the line is equal to the negative of the rate constant (-k).

-

The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

-

-

-

Self-Validation: The initial (t=0) sample confirms the starting concentration. The mass balance (sum of the parent compound and major degradants) should remain relatively constant throughout the experiment, confirming that no undetected products are forming.

Data Summary and Key Influencing Factors

The stability of these compounds is a multifactorial property. The following table summarizes key findings from the literature.

| Compound Class/Condition | Key Stability Factor | Observation | Reference(s) |

| Pyrrole-2-carboxylic acids | Carboxylate Position | Prone to decarboxylation, especially in acidic aqueous solutions (pH < 3). | [2][10] |

| Pyrrole-3-carboxylic acids | Carboxylate Position | Generally more stable towards decarboxylation than the 2-isomer. | [13][14] |

| 4-Acyl/Cyano-pyrrole-2-carboxylic acids | Ring EWG | Electron-withdrawing groups on the ring stabilize the molecule against decarboxylation. | [7] |

| N-Alkoxycarbonyl Pyrroles | N-Substituent (EWG) | N-protection with EWGs enhances overall stability and modifies ring reactivity. | [5][6] |

| Pyrrole Esters (General) | Thermal Stress | Exhibit good thermal stability, with decomposition onset often above 200 °C. | [18][20][21] |

| General Heterocycles | Atmosphere | Thermal stability can be higher in an oxidizing atmosphere compared to an inert one for some structures. | [16][17] |

Conclusion

The is governed by a delicate balance of aromaticity, the electronic nature of the N-substituent, and, most critically, the position of the carboxylate group. Pyrrole-2-carboxylates are inherently susceptible to acid-catalyzed decarboxylation, a primary degradation pathway that must be considered during synthesis and handling. Conversely, pyrrole-3-carboxylates offer greater stability. Electron-withdrawing groups, whether on the nitrogen or the ring, generally enhance stability. For researchers and drug developers, a thorough understanding of these principles, coupled with rigorous experimental evaluation using techniques like TG/DSC and solution-state kinetic analysis, is essential for the successful design, synthesis, and application of these vital heterocyclic compounds.

References

- G. E. Dunn and G. K. J. Lee, "Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution," Canadian Journal of Chemistry,

- H. J. Anderson, J. A. Clase, and C. E. Loader, "Pyrrole Chemistry.

- Y. Zhang et al., "Enzymatic synthesis of novel pyrrole esters and their thermal stability," Chemistry Central Journal,

-

R. Kluger and A. M. O'Donoghue, "Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid," The Journal of Organic Chemistry, [Link]

-

G. E. Dunn and G. K. J. Lee, "Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution," Canadian Journal of Chemistry, [Link]

-

R. Kluger and A. M. O'Donoghue, "Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid," PubMed, [Link]

-

N. C. O. Tom, et al., "One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters," Organic Letters, [Link]

-

S. Sahu, "Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis," International Journal of Thermodynamics and Chemical Kinetics, [Link]

-

Y. Zhang et al., "Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters," Chemistry & Biodiversity, [Link]

-

Y. Zhang et al., "Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters," ResearchGate, [Link]

-

A. Marć et al., "Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates," International Journal of Molecular Sciences, [Link]

-

A. K. Kawa and H. A. Hameed, "Substituent effects and electron delocalization in five-membered N-heterocycles," Structural Chemistry, [Link]

-

"Pyrrole - Wikipedia," Wikimedia Foundation, [Link]

-

N. C. O. Tom et al., "One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters," Syrris, [Link]

-

A. K. Kawa and H. A. Hameed, "Substituent effects and electron delocalization in five-membered N-heterocycles," PubMed, [Link]

-

A. K. Kawa and H. A. Hameed, "Towards physical interpretation of substituent effects: the case of N- and C3-substituted pyrrole derivatives," ResearchGate, [Link]

-

M. A. A. Rocha et al., "Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials," RSC Publishing, [Link]

-

D. C. Harrowven et al., "Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy," The Journal of Organic Chemistry, [Link]

-

K. L. Jones et al., "Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles," Organic & Biomolecular Chemistry, [Link]

-

A. Marć et al., "Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates," PubMed, [Link]

-

A. Truscello et al., "Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines," IRIS , [Link]

-

A. Kumar et al., "Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search," ResearchGate, [Link]

-

G. Marth, "The Sythesis of Polyfunctional Pyrroles and the Investigation of the," SURE (Sunderland Repository), [Link]

-

D. C. Harrowven et al., "Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates," PMC - NIH, [Link]

-

M. M. Al-Shakban et al., "A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles," ResearchGate, [Link]

-

S. Bansal et al., "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics," RSC Advances, [Link]

-

N. C. O. Tom et al., "One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters," ResearchGate, [Link]

-

A. Marć et al., "Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates," ResearchGate, [Link]

-

A. F. Stanovnik, "Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications," MDPI, [Link]

-

A. Truscello et al., "Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines," ACS Publications, [Link]

-

P. Mayorga Burrezo et al., "N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles," Organic Chemistry Frontiers, [Link]

-

M. Kaźmierczak-Barańska et al., "New 5-Substituted SN38 Derivatives: A Stability Study and Interaction with Model Nicked DNA by NMR and Molecular Modeling Methods," PMC - NIH, [Link]

-

R. K. Arava et al., "N‐substituted 2,5‐dimethyl pyrrole derivatives and SAR activity.," ResearchGate, [Link]

-

L. D. S. Yadav et al., "Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas," CONICET, [Link]

Sources

- 1. re.public.polimi.it [re.public.polimi.it]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

- 9. Substituent effects and electron delocalization in five-membered N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. syrris.com [syrris.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Methyl 1-Ethylpyrrole-2-carboxylate in Heterocyclic Chemistry

Abstract

Methyl 1-ethylpyrrole-2-carboxylate is a versatile N-substituted pyrrole derivative that serves as a pivotal building block in modern heterocyclic chemistry. Its unique electronic properties and strategically placed functional groups—an activating N-ethyl substituent and a modifiable C-2 methyl ester—make it an ideal precursor for the synthesis of complex molecular architectures. This guide provides an in-depth review of its synthesis, reactivity, and applications, with a focus on the mechanistic principles that govern its transformations. Detailed experimental protocols, reaction pathways, and a thorough analysis of its utility in the development of pharmaceuticals and functional materials are presented for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of N-Substituted Pyrroles

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials, most notably in the core of heme, chlorophyll, and vitamin B12.[1][2] The strategic introduction of substituents onto the pyrrole nucleus is a cornerstone of medicinal chemistry, as it allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and metabolic stability.[2][3]

Methyl 1-ethylpyrrole-2-carboxylate belongs to the class of N-substituted pyrrole-2-carboxylates, which are highly valued synthetic intermediates.[4] The N-ethyl group enhances lipophilicity compared to its N-methyl counterpart and prevents the formation of N-H anions, directing reactivity towards the pyrrole ring itself. The C-2 ester functionality serves as a versatile chemical handle for a wide range of transformations, including hydrolysis, reduction, amidation, and as a directing group for electrophilic substitution.[4] This guide will explore the chemistry of this specific building block, providing the foundational knowledge required for its effective application in complex synthetic campaigns.

Physicochemical Properties and Spectroscopic Profile

While specific experimental data for methyl 1-ethylpyrrole-2-carboxylate is not widely published, its properties can be reliably predicted based on its close analogs, such as ethyl 1-methylpyrrole-2-carboxylate and methyl 1-methylpyrrole-2-carboxylate.[5][6]

| Property | Predicted Value / Characteristic | Source / Rationale |

| Molecular Formula | C₈H₁₁NO₂ | - |

| Molecular Weight | 153.18 g/mol | [5] (Analog) |

| Appearance | Colorless to pale yellow liquid or low-melting solid | General property of similar compounds |

| Melting Point | < 25 °C | Inferred from analogs |

| Boiling Point | ~200-220 °C (at 760 mmHg) | Extrapolated from analogs |

| ¹H NMR | Signals expected for N-CH₂CH₃, O-CH₃, and three pyrrole ring protons (H-3, H-4, H-5) | Spectroscopic principles |

| ¹³C NMR | Resonances for two aliphatic carbons, one ester carbonyl, one methyl ester, and four distinct pyrrole ring carbons | Spectroscopic principles[5] |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z = 153, with characteristic fragmentation | [6] (Analog) |

| IR Spectrum | Strong C=O stretch (~1700-1720 cm⁻¹), C-N and C-H stretches | [7] (Analog) |

Synthesis of Methyl 1-Ethylpyrrole-2-carboxylate

The synthesis of N-substituted pyrrole esters can be approached through two primary strategies: N-alkylation of a pre-formed pyrrole ring or construction of the ring system with the N-substituent already in place.

Strategy 1: N-Alkylation of a Pyrrole Precursor

This is often the most direct route. It involves the deprotonation of the pyrrole N-H followed by reaction with an ethylating agent. The N-H proton of pyrroles is moderately acidic (pKa ≈ 17.5), allowing for deprotonation by strong bases.[1]

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydride (NaH) is commonly used because it provides an irreversible deprotonation, and the only byproduct is hydrogen gas, which is easily removed.

-

Solvent: Anhydrous polar aprotic solvents like THF or DMF are required to dissolve the pyrrolide salt and prevent protonation by protic sources (like water or alcohols).

-

Alkylating Agent: Ethyl iodide is a reactive electrophile suitable for the Sₙ2 reaction with the nucleophilic pyrrolide anion.

Strategy 2: Ring-Forming Cyclization (Knorr-Type Synthesis)

The Knorr pyrrole synthesis and its variations are powerful methods for constructing highly substituted pyrroles.[8][9] A plausible route to the target molecule would involve the condensation of an α-amino-β-ketoester with a 1,3-dicarbonyl compound, adapted to introduce the N-ethyl group.

Protocol: Synthesis via N-Alkylation

-

Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3x) to remove the oil, then suspend it in anhydrous DMF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.

-

Stirring: Allow the mixture to stir at 0 °C for 1 hour. The evolution of H₂ gas should cease, and a clear solution of the sodium pyrrolide should form.

-

Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure methyl 1-ethylpyrrole-2-carboxylate.

Reactivity and Key Transformations

The reactivity of methyl 1-ethylpyrrole-2-carboxylate is governed by the electron-rich nature of the pyrrole ring and the versatility of the ester group.

Electrophilic Aromatic Substitution (EAS)

Pyrroles are significantly more reactive towards electrophiles than benzene.[10][11] The N-ethyl group is an activating group, and the C-2 ester is a deactivating group. The overall effect is strong activation of the ring, with substitution preferentially occurring at the C-5 position, which is para to the activating N-ethyl group and meta to the deactivating ester group. Attack at C-5 is also favored due to the formation of a more stable cationic intermediate (arenium ion).[10][11]

Common EAS Reactions:

-

Halogenation: Reaction with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or I₂ provides the corresponding 5-halo derivatives under mild conditions.[1]

-

Acylation (Vilsmeier-Haack): Reaction with a Vilsmeier reagent (POCl₃/DMF) introduces a formyl group at the C-5 position, yielding an aldehyde that is a precursor to many other functional groups.[12]

-

Nitration/Sulfonation: These reactions require milder reagents than those used for benzene (e.g., HNO₃/Ac₂O for nitration, SO₃-pyridine complex for sulfonation) to avoid polymerization caused by strong acids.[10][13][14]

Transformations of the Ester Group

The methyl ester at the C-2 position is a gateway to numerous other functional groups.

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup yields the corresponding carboxylic acid. This acid is a key intermediate for amide coupling reactions.[7]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the primary alcohol, (1-ethyl-1H-pyrrol-2-yl)methanol. This alcohol can be further oxidized to the corresponding aldehyde.

-

Amidation: The ester can be converted to an amide, typically by first hydrolyzing it to the carboxylic acid and then using standard peptide coupling reagents (like TBTU, HATU) in the presence of an amine.[7]

Applications in Complex Molecule Synthesis

Methyl 1-ethylpyrrole-2-carboxylate is not just a simple heterocycle; it is a strategic precursor for building complex, biologically active molecules.

Building Block for Fused Heterocycles

Derivatives of this scaffold are used in cycloaddition reactions to construct fused ring systems. For example, the corresponding pyrrole-2-carbinol (obtained by reduction of the ester) can undergo dehydration to form a reactive 2-methide-2H-pyrrole intermediate. This intermediate can be trapped in [6+2] cycloadditions to generate substituted pyrrolizine cores, which are present in numerous natural products.[15]

Precursor for Pharmaceutical Agents

The pyrrole-2-carboxylate moiety is a known pharmacophore in compounds with antibacterial activity.[3] By modifying the substituents on the ring and converting the ester to various amides, libraries of compounds can be generated and screened for biological activity. For instance, pyrrolamide derivatives have been identified as potent inhibitors of bacterial DNA gyrase (GyrB), a validated antibacterial target.[3] The N-ethyl group can provide favorable interactions within a protein's binding pocket and improve the compound's pharmacokinetic profile.

Conclusion

Methyl 1-ethylpyrrole-2-carboxylate is a highly valuable and versatile building block in heterocyclic chemistry. Its synthesis is readily achievable through standard methodologies, and its reactivity is well-defined, allowing for predictable transformations. The electron-rich pyrrole core, modulated by the N-ethyl and C-2 ester groups, enables selective functionalization through electrophilic substitution, while the ester itself provides a reliable entry point for a host of functional group interconversions. For researchers in drug discovery and materials science, this compound offers a robust platform for the rational design and synthesis of novel, high-value heterocyclic molecules.

References

- SYNTHESIS OF ETHYL PYRROLE-2-CARBOXYLATES: A REGIOSELECTIVE CYCLIZATION OF ENAMINONES UNDER KNORR-TYPE CONDITIONS. (n.d.).

-

PubChem. (n.d.). Ethyl 1-methylpyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. NIST WebBook. Retrieved from [Link]

- Hassan, M. (n.d.). Pyrrole reaction.

- Heterocyclic Chemistry. (n.d.).

-

ResearchGate. (2025). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Li, P., et al. (2020). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PLoS ONE, 15(3), e0230221. Retrieved from [Link]

-

Pham, T. T., et al. (n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. University of Cambridge. Retrieved from [Link]

-

Journal of the Chemical Society, Chemical Communications. (n.d.). First example of electrophilic substitution by addition–elimination (σ-substitution) in pyrroles. RSC Publishing. Retrieved from [Link]

-

ACS Publications. (n.d.). Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. Retrieved from [Link]

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. RSC Publishing. Retrieved from [Link]

-

YouTube. (2018). 9 Electrophilic Substitution & Reduction of Pyrrole. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Popa, C. V., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(5), 2999. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

- Heterocyclic Compounds. (n.d.).

-

ResearchGate. (2025). Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes. Retrieved from [Link]

-

MDPI. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

-

Rueping, M., et al. (2014). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Organic Letters, 16(2), 556-559. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). Retrieved from [Link]

-

MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

-

PubMed. (2025). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2- a]pyrazines. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization. Retrieved from [Link]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. scitechnol.com [scitechnol.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Ethyl 1-methylpyrrole-2-carboxylate | C8H11NO2 | CID 90112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 1-methylpyrrole-2-carboxylate [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 12. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 13. m.youtube.com [m.youtube.com]

- 14. uop.edu.pk [uop.edu.pk]

- 15. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

physical characteristics and melting point of methyl 1-ethylpyrrole-2-carboxylate

The following technical guide details the physical characteristics, thermal properties, and synthesis of methyl 1-ethylpyrrole-2-carboxylate .

Physical Characteristics, Thermal Analysis, and Synthesis Protocols

Part 1: Executive Summary

Methyl 1-ethylpyrrole-2-carboxylate (CAS: 73058-14-7) is a critical heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds, including pyrrolo[2,3-c]azepine derivatives for antihypertensive and antithrombotic research.[1]

Unlike its parent compound (methyl pyrrole-2-carboxylate), which is a solid, the N-ethyl derivative is a colorless oil at room temperature. This phase change is driven by the substitution of the N-H proton, eliminating intermolecular hydrogen bonding. This guide provides validated physical data, a self-verifying synthesis protocol, and characterization standards to ensure high-purity application in downstream medicinal chemistry.

Part 2: Chemical Identity & Physical Characteristics[2][3]

Chemical Identity

| Parameter | Detail |

| IUPAC Name | Methyl 1-ethylpyrrole-2-carboxylate |

| CAS Number | 73058-14-7 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| SMILES | CCN1C=CC=C1C(=O)OC |

Physical Properties Profile

The following data is based on experimental isolation and distillation at reduced pressure.

| Property | Value / Description | Context |

| Physical State | Liquid (Colorless Oil) | At Standard Ambient Temp & Pressure (SATP). |

| Melting Point | < 20°C (Not isolated as solid) | N-alkylation disrupts crystal lattice stability relative to NH-pyrroles. |

| Boiling Point | 113.0 – 116.0 °C | @ 38 mmHg (Vacuum Distillation) |

| Density | ~1.05 - 1.09 g/mL (Estimated) | Typical for alkyl-pyrrole carboxylates. |

| Solubility | High: Et₂O, CHCl₃, DCM, EtOAcLow: Water | Lipophilic ethyl group reduces aqueous solubility. |

Technical Insight: The "melting point" is often sought for identification, but for this compound, the Boiling Point and Refractive Index are the definitive physical constants for purity assessment. The transition from solid (parent NH-pyrrole) to liquid (N-ethyl product) serves as a macroscopic indicator of successful reaction completion.

Part 3: Synthesis & Fabrication Protocol

This protocol is derived from validated pharmaceutical intermediate synthesis procedures. It utilizes phase-transfer catalysis principles to ensure complete N-alkylation.

Reaction Logic

The synthesis involves the nucleophilic substitution of ethyl iodide by the pyrrolyl anion.

-

Reagents: Methyl pyrrole-2-carboxylate (Substrate), Ethyl Iodide (Electrophile).[2]

-

Base: Potassium tert-butoxide (t-BuOK) – generates the pyrrolyl anion.

-

Catalyst: 18-Crown-6 – complexes potassium, increasing the nucleophilicity of the pyrrole nitrogen.

Step-by-Step Methodology

Safety: Perform in a fume hood. Ethyl iodide is an alkylating agent; t-BuOK is corrosive.

-

Preparation: In a dry flask under inert atmosphere (N₂ or Ar), suspend Potassium tert-butoxide (1.2 equiv) and 18-Crown-6 (0.1 equiv) in anhydrous Diethyl Ether (Et₂O) .

-

Activation: Cool the suspension to 0°C . Add a solution of Methyl pyrrole-2-carboxylate (1.0 equiv) in Et₂O dropwise. Stir for 15 minutes to ensure deprotonation (formation of potassium pyrrolyl salt).

-

Alkylation: Add Ethyl Iodide (EtI) (1.5 equiv) dropwise to the cold suspension.

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir vigorously for 17 hours .

-

Workup:

-

Pour reaction mixture into saturated NaCl solution (Brine) .

-

Separate layers. Extract aqueous layer with Et₂O (2x).

-

Combine organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄ .

-

-

Purification: Evaporate solvent to obtain the crude oil.

-

Isolation: Perform vacuum distillation. Collect the fraction boiling at 113–116°C / 38 mmHg .

Experimental Workflow Diagram

Figure 1: Synthesis workflow for Methyl 1-ethylpyrrole-2-carboxylate via N-alkylation.

Part 4: Characterization & Quality Control

To validate the identity of the synthesized oil, Nuclear Magnetic Resonance (NMR) is the gold standard. The following data corresponds to the purified product.

¹H-NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Logic |

| 1.39 ppm | Triplet (J=7.3 Hz) | 3H | -CH₂-CH₃ | Terminal methyl of the N-ethyl group. |

| 3.81 ppm | Singlet | 3H | -COOCH₃ | Methyl ester protons (unchanged from SM). |

| 4.36 ppm | Quartet (J=7.3 Hz) | 2H | N-CH₂ -CH₃ | Methylene protons attached to Nitrogen (deshielded). |

| 6.12 ppm | Multiplet | 1H | Pyrrole H-4 | Ring proton (beta position). |

| 6.86 ppm | Triplet (J=2.0 Hz) | 1H | Pyrrole H-3 | Ring proton (alpha to carbonyl). |

| 6.94 ppm | Multiplet | 1H | Pyrrole H-5 | Ring proton (alpha to nitrogen). |

Diagnostic Logic for Purity

-

Disappearance of NH: The starting material (methyl pyrrole-2-carboxylate) has a broad NH singlet ~9.0–10.0 ppm. Absence of this peak confirms complete N-alkylation.

-

Ethyl Group Integration: The ratio of the quartet (4.36 ppm) to the ester singlet (3.81 ppm) must be 2:3 .

-

Coupling: The triplet at 1.39 ppm and quartet at 4.36 ppm must share the same coupling constant (J ≈ 7.3 Hz).

Characterization Logic Diagram

Figure 2: NMR decision tree for validating the identity of Methyl 1-ethylpyrrole-2-carboxylate.

Part 5: References

-

Synthesis and Physical Data:

-

Chemical & Pharmaceutical Bulletin, 1998 , 46(9), 1399-1418.

-

Title: "Studies on Antihypertensive Agents with Antithrombotic Activity. II. Syntheses and Pharmacological Evaluation of Pyrrolo[2,3-c]azepine Derivatives."

-

Data Source: Experimental Section, Compound 7b precursor synthesis.

-

-

General Pyrrole Chemistry:

-

Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.

-

Context: N-alkylation effects on melting points and solubility profiles of pyrrole esters.

-

-

Spectral Database:

-

SDBS (Spectral Database for Organic Compounds), AIST.

-

Context: Comparison of pyrrole ring proton shifts.

-

Sources

Technical Guide: Biological Potentials of N-Ethyl Pyrrole Derivatives

Executive Summary: The N-Ethyl Niche

The pyrrole pharmacophore is ubiquitous in medicinal chemistry, forming the core of blockbuster drugs like Atorvastatin (Lipitor) and Ketorolac. However, the N-substitution pattern significantly dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profile of these scaffolds.

This guide focuses specifically on N-ethyl pyrrole derivatives . While often overshadowed by their N-methyl or N-aryl counterparts, N-ethyl variants occupy a critical "Goldilocks" zone in Structure-Activity Relationship (SAR) studies. They offer a precise balance between lipophilicity (LogP) and steric bulk, often enhancing membrane permeability without incurring the metabolic liability of larger alkyl chains or the steric clashes of bulky aryl groups.

Chemical Space & Synthesis[1][2]

Accessing N-ethyl pyrrole scaffolds is primarily achieved through the Paal-Knorr Synthesis , a robust cyclocondensation method. This pathway allows for the modular assembly of the pyrrole ring using 1,4-dicarbonyl compounds and ethylamine.

Synthesis Workflow (Paal-Knorr)

The following diagram illustrates the mechanistic flow for generating N-ethyl-2,5-dimethylpyrrole, a common precursor for bioactive derivatives.

Figure 1: Step-wise mechanism of the Paal-Knorr synthesis for N-ethyl pyrroles.

Therapeutic Profiles

Antitubercular Activity (The BM 212 Analogs)

One of the most significant applications of N-ethyl pyrroles is in the fight against Mycobacterium tuberculosis (Mtb).

-

Lead Compound Class: 1,5-Diaryl-2-ethyl pyrroles.

-

Mechanism: These derivatives function as MmpL3 inhibitors . MmpL3 is a membrane transporter essential for the export of mycolic acids, which form the protective cell wall of Mtb.

-

Key Insight: The N-ethyl group in derivatives like BM 212 is crucial. Replacing it with N-methyl reduces activity, while N-propyl or N-phenyl leads to a loss of potency due to steric hindrance in the MmpL3 binding pocket.

Anticancer & Cytotoxicity

N-ethyl pyrrole derivatives have demonstrated potent cytotoxicity against HeLa (cervical), MCF-7 (breast), and LoVo (colon) cancer cell lines.

-

Target: Tubulin Polymerization.

-

Activity: N-ethyl-1,5-diaryl pyrroles have been shown to inhibit tubulin assembly, arresting cells in the G2/M phase and inducing apoptosis.[1]

-

Data Summary:

| Compound Class | N-Substituent | Target Cell Line | IC50 (µM) | Mechanism |

| 1,5-Diarylpyrrole | Ethyl | HeLa | 0.38 | Tubulin inhibition |

| 1,5-Diarylpyrrole | Methyl | HeLa | 1.20 | Tubulin inhibition |

| Pyrrolo[2,3-d]pyrimidine | Ethyl | MCF-7 | 1.70 | Apoptosis (Bcl-2 reg) |

Anti-inflammatory (COX Inhibition)

Pyrroles are bioisosteres of the indole ring found in Indomethacin. N-ethyl substitution often improves selectivity for COX-2 over COX-1, reducing gastrointestinal side effects.

Structure-Activity Relationship (SAR) Deep Dive

The "Ethyl Effect" is not random; it is a calculated optimization of physicochemical properties.

| Feature | N-H (Unsubstituted) | N-Methyl | N-Ethyl | N-Phenyl |

| Lipophilicity (LogP) | Low (H-bond donor) | Moderate | Optimal (High Permeability) | Very High (Solubility issues) |

| H-Bonding | Donor & Acceptor | Acceptor Only | Acceptor Only | Acceptor Only |

| Metabolic Stability | High | Prone to N-demethylation | Moderate Stability | High Stability |

| Steric Profile | Minimal | Small | Medium (Flexible) | Bulky (Rigid) |

Analysis: The N-ethyl group removes the H-bond donor capability (preventing non-specific binding) while adding enough lipophilicity to cross the mycobacterial cell wall or the blood-brain barrier, without the steric penalty of a phenyl ring.

Experimental Protocols

Protocol A: Synthesis of N-Ethyl-2,5-dimethylpyrrole

A self-validating protocol for generating the core scaffold.

Reagents:

-

Hexane-2,5-dione (10 mmol)

-

Ethylamine (70% aq. solution, 12 mmol)

-

Acetic Acid (glacial, catalytic amount)

Procedure:

-

Setup: In a 100 mL round-bottom flask, dissolve Hexane-2,5-dione (1.14 g) in 20 mL of ethanol.

-

Addition: Dropwise add Ethylamine solution while stirring at room temperature. The reaction is exothermic; ensure cooling if scaling up.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

-

Workup: Evaporate ethanol under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous

. Concentrate to yield a brownish oil. Purify via column chromatography (Silica gel, Hexane:EtOAc). -

Validation:

NMR (CDCl3) should show a quartet at ~3.8 ppm (N-CH2) and a triplet at ~1.2 ppm (CH3 of ethyl).

Protocol B: Antitubercular Assay (MABA)

Standardized Microplate Alamar Blue Assay for determining MIC.

-

Inoculum Prep: Culture M. tuberculosis H37Rv until log phase (OD600 ~ 0.6). Dilute to

CFU/mL. -

Plate Setup: Use a 96-well plate. Add 100 µL of Middlebrook 7H9 broth to all wells.

-

Compound Addition: Add N-ethyl pyrrole test compounds in serial dilutions (e.g., 100 µg/mL to 0.2 µg/mL). Include Isoniazid as a positive control.

-

Incubation: Incubate at 37°C for 7 days.

-

Readout: Add 20 µL of Alamar Blue (Resazurin) and 10 µL of Tween 80. Incubate for another 24 hours.

-

Interpretation:

-

Blue: No growth (Inhibition).

-

Pink: Growth (Resazurin reduced to Resorufin).

-

MIC: The lowest concentration preventing the color change from blue to pink.

-

Mechanistic Visualization: COX-2 Inhibition Pathway

N-ethyl pyrroles often act by blocking the cyclooxygenase channel. The following diagram details this inhibitory cascade.

Figure 2: Inhibition of the Arachidonic Acid cascade by N-ethyl pyrrole derivatives targeting COX-2.

References

-

Pegklidou, K., et al. (2015). N-substituted Pyrrole-based Scaffolds as Potential Anticancer and Antiviral Lead Structures.[4] Current Pharmaceutical Design.[4] Link

-

Biava, M., et al. (2010). 1,5-Diaryl-2-ethyl pyrrole derivatives as antimycobacterial agents: Design, synthesis, and microbiological evaluation. Journal of Medicinal Chemistry. Link

- Raimondi, M. V., et al. (2006).Synthesis and biological evaluation of N-substituted pyrrole derivatives as apoptosis inducers. European Journal of Medicinal Chemistry.

-

BenchChem. Comparative study of the biological activity of different substituted pyrroles.Link

-

Gloer, J. B., et al. Bioactive pyrrole-based compounds with target selectivity. PMC. Link

-

MDPI. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents.Link

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

The Evolution of Substituted Pyrrole-2-Carboxylate Esters: From 19th Century Dyestuffs to Modern Pharmacophores

PART 1: CORE DIRECTIVE & EXECUTIVE SUMMARY

This technical guide analyzes the historical trajectory, synthetic evolution, and pharmacological significance of substituted pyrrole-2-carboxylate esters . Initially synthesized as byproducts of 19th-century dye chemistry, these scaffolds have evolved into critical pharmacophores in modern drug discovery, particularly for anti-tubercular agents (MmpL3 inhibitors) and marine alkaloid analogs.[1]

This guide moves beyond standard textbook definitions to explore the causality of synthetic choices—why early chemists relied on condensation logic and how modern C-H activation has redefined the field.[1][2]

PART 2: HISTORICAL GENESIS & SYNTHETIC EVOLUTION[2]

The discovery of pyrrole-2-carboxylate esters is not a singular event but a continuum of synthetic problem-solving spanning three eras.

The Classical Era (1884–1940s): Ring Construction Logic

In the late 19th century, the primary challenge was constructing the pyrrole ring itself.[1] The ester functionality was often introduced not as a target, but as a stabilizing "handle" derived from the starting materials (often

-

The Knorr Pyrrole Synthesis (1884): Ludwig Knorr discovered that treating

-amino ketones with -

The Hantzsch Synthesis (1890): Arthur Hantzsch utilized

-haloketones and

The Functionalization Era (1930s–1980s): The Grignard & Trichloroacetyl Pivot

As the demand for specific substitution patterns grew, chemists needed to functionalize existing pyrrole rings rather than building them from scratch.[1]

-

The Oddo-Zijp Reaction: Early attempts used pyrrolylmagnesium halides (Grignard reagents) reacting with ethyl chloroformate.[1] This method was moisture-sensitive and often yielded mixtures.[1]

-

The Trichloroacetyl Breakthrough: A pivotal advancement recorded in Organic Syntheses (1971) involved the acylation of pyrrole with trichloroacetyl chloride to form 2-trichloroacetylpyrrole, followed by haloform cleavage-esterification with alkoxides.[1] This avoided unstable organometallics and allowed scalable access to ethyl pyrrole-2-carboxylates.[1]

The Modern Era (2000s–Present): Atom Economy & C-H Activation

Current methods prioritize "green" chemistry and regioselectivity without pre-functionalized precursors.[1][2]

-

Multicomponent Reactions (MCRs): Recent protocols utilize enaminones and nitroalkenes in iron-catalyzed cascades to assemble the ring and ester in one pot.[1]

-

C-H Activation: Palladium-catalyzed oxidative carbonylation allows the direct installation of ester groups onto the pyrrole core, guided by directing groups.[1]

PART 3: PHARMACOLOGICAL DISCOVERY[2][4]

The transition of pyrrole-2-carboxylates from chemical intermediates to bioactive targets was driven by the isolation of marine and bacterial natural products.

Natural Product Inspiration

-

Marine Alkaloids: Sponges of the genus Agelas produce bromopyrrole alkaloids like Oroidin and Sceptrin .[1][2] These contain a pyrrole-2-carboxamide core (closely related to the ester) which serves as a defense metabolite.[1]

-

Bacterial Signaling: In 2025, Lysobacter sp. were found to secrete pyrrole-2-carboxylic acid (P2C) as an interspecies signal to suppress fungal competitors.[1] This validated the 2-carboxyl moiety as a privileged evolutionary scaffold.[1]

Modern Drug Targets[2]

-

Anti-Tubercular Agents: The ethyl pyrrole-2-carboxylate scaffold has emerged as a potent inhibitor of MmpL3 , a transmembrane protein essential for transporting mycolic acids in Mycobacterium tuberculosis.[1][4] The ester group often acts as a hydrogen bond acceptor in the active site, while the 3- and 5-substituents occupy hydrophobic pockets.

-

Kinase Inhibition: Substituted esters serve as precursors to "hinge-binding" motifs in ATP-competitive kinase inhibitors.[1]

PART 4: VISUALIZATION

Diagram 1: Mechanistic Evolution of Synthesis

This diagram contrasts the "Ring Construction" logic of Knorr with the "Ring Functionalization" logic of the modern era.[2]

Caption: Evolution from Knorr's condensation (building the ester into the ring) to the Trichloroacetyl method (adding the ester to the ring).

Diagram 2: Biosynthetic Logic & Drug Discovery

Mapping the flow from natural precursors to modern inhibitors.[1][2]

Caption: The pyrrole-2-carboxylate motif originates from L-proline oxidation and diverges into marine defense agents and modern clinical candidates.[1]

PART 5: EXPERIMENTAL PROTOCOLS

Protocol A: The "Green" Knorr Variation (Modern Standard)

Objective: Synthesis of Ethyl 3,5-dimethylpyrrole-2-carboxylate via Zinc-Mediated Condensation.[1] Context: This protocol avoids the harsh conditions of the original 1884 method, utilizing in situ oxime reduction.[1]

-

Reagents: Ethyl acetoacetate (1 eq), Sodium nitrite (1.1 eq), Glacial acetic acid (Solvent), Zinc dust (3 eq).

-

Nitrosation: Dissolve ethyl acetoacetate in acetic acid at 0°C. Dropwise add aqueous

. Stir for 3h to form the oxime intermediate (Ethyl 2-(hydroxyimino)-3-oxobutanoate). -

Condensation: To the oxime solution, add a second equivalent of ethyl acetoacetate (or a different

-keto ester for asymmetry). -

Reduction/Cyclization: Add Zinc dust in small portions. Caution: Exothermic reaction.[1][2] Maintain temp < 60°C.

-

Workup: Pour into ice water. The product precipitates as a white/pale yellow solid.[1][2] Filter and recrystallize from ethanol.

-

Validation:

(CDCl

Protocol B: Regioselective Functionalization (Trichloroacetyl Method)

Objective: Synthesis of Ethyl Pyrrole-2-carboxylate from unsubstituted pyrrole. Context: Preferred for large-scale preparation where specific 3,4,5-substitution is not required initially.[1]

-

Acylation: Dissolve pyrrole (1 eq) in diethyl ether. Add trichloroacetyl chloride (1.05 eq) dropwise.[1][2]

-

Note: No Lewis acid is needed; the electron-rich pyrrole reacts directly.[1]

-

-

Intermediate Isolation: The 2-trichloroacetylpyrrole precipitates or is isolated by evaporation.[1][2]

-

Haloform Cleavage: Dissolve intermediate in Ethanol. Add catalytic Sodium Ethoxide (NaOEt).[1][2]

-

Yield: Typically 80-90%.

PART 6: DATA SUMMARY

Table 1: Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Regioselectivity | Atom Economy | Primary Application |

| Classical Knorr | High (2,4-subst) | Low (Zn waste) | Total synthesis of porphyrins | |

| Hantzsch | Moderate (3-subst) | Moderate | Access to 3-substituted analogs | |

| Trichloroacetyl | Pyrrole + | High (2-subst) | High | Large scale API synthesis |

| Enaminone MCR | Enaminone + Nitroalkene | High (Variable) | Very High | Diversity-oriented synthesis |

PART 7: REFERENCES

-

Knorr, L. (1884).[1][2] "Synthese von Pyrrolderivaten."[1][2][3][6][7][8][9][10][11][12] Berichte der deutschen chemischen Gesellschaft. Link[1]

-

Hantzsch, A. (1890).[1][2] "Ueber die Synthese pyrrolartiger Verbindungen." Berichte der deutschen chemischen Gesellschaft. Link[1]

-

Bailey, D. M., et al. (1971).[1] "Ethyl Pyrrole-2-carboxylate."[1][9][13] Organic Syntheses, 51, 100.[1] Link[1]

-

Li, W., et al. (2022).[1] "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry. Link

-

Han, Y., et al. (2025).[1][5] "Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter." MDPI Microorganisms. Link[1]

-

Estévez, V., et al. (2014).[1] "One-Pot Synthesis of Pyrrole-2-carboxylates via an Electrocyclization/Oxidation Sequence." The Journal of Organic Chemistry. Link[1]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. mbbcollege.in [mbbcollege.in]

- 9. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 10. vlifesciences.com [vlifesciences.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 13. The synthesis and chemistry of azolenines. Part 2. A general synthesis of pyrrole-2-carboxylic acid derivatives by the reaction of 2H-azirines with enamines, and the crystal and molecular structure of ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

scalable synthesis protocols for methyl 1-ethylpyrrole-2-carboxylate

Application Note: Scalable Synthesis Protocols for Methyl 1-ethylpyrrole-2-carboxylate

Part 1: Strategic Overview & Molecule Profile

Target Molecule: Methyl 1-ethylpyrrole-2-carboxylate CAS: [3976-36-1] (Analogous references) Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol

Executive Summary: This application note details the scalable synthesis of methyl 1-ethylpyrrole-2-carboxylate. While various constructive ring closures (Paal-Knorr) exist, they often suffer from regioselectivity issues or require expensive precursors for this specific substitution pattern. The most robust, cost-effective, and scalable route is the regioselective N-alkylation of commercially available methyl pyrrole-2-carboxylate .

We present two distinct protocols:

-

Method A (Solid-Liquid Interfacial Alkylation): Ideal for gram-to-kilogram batches, utilizing mild bases to prevent ester hydrolysis.

-

Method B (Phase Transfer Catalysis - PTC): Designed for multi-kilogram process scale-up, eliminating polar aprotic solvents (DMF) in favor of green solvents (Toluene) and aqueous bases.

Part 2: Reaction Mechanism & Logic

The synthesis relies on the acidity of the pyrrolic N-H (pKa ~16.5). Deprotonation generates a pyrrolyl anion, which is an ambident nucleophile. However, the presence of the electron-withdrawing ester group at C2 stabilizes the anion and directs alkylation preferentially to the Nitrogen (N1) rather than Carbon (C3/C5), provided hard electrophiles (Ethyl Iodide/Bromide) and appropriate solvents are used.

Critical Process Parameters (CPPs):

-

Base Strength: Strong bases (NaH) are effective but hazardous on scale (H₂ evolution). Carbonates (K₂CO₃, Cs₂CO₃) or Hydroxides (KOH) with PTC are preferred.

-

Solvent Polarity: Polar aprotic solvents (DMF, DMSO) accelerate the Sₙ2 reaction but are difficult to remove during workup.

-

Temperature: Must be controlled to prevent ester hydrolysis (saponification) or decarboxylation.

Diagram 1: Reaction Mechanism & Pathway

Caption: Mechanism of base-mediated N-alkylation showing critical path to target and potential impurity risks.

Part 3: Experimental Protocols

Method A: Anhydrous Carbonate Method (Lab/Pilot Scale)

Best for: High purity requirements, batches <1kg, avoiding aqueous waste streams.

Reagents:

-

Methyl pyrrole-2-carboxylate (1.0 equiv)

-

Ethyl Iodide (1.2 equiv) [Note: Et-I is more reactive than Et-Br, allowing milder temps]

-

Potassium Carbonate (K₂CO₃), anhydrous, pulverized (2.0 equiv)

-

DMF (Dimethylformamide), anhydrous (5-10 volumes)

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

-

Dissolution: Charge methyl pyrrole-2-carboxylate and DMF. Stir at 20-25°C until dissolved.

-

Base Addition: Add K₂CO₃ in a single portion. The suspension may thicken.

-

Alkylation: Add Ethyl Iodide dropwise via addition funnel over 30 minutes, maintaining internal temperature <30°C (mild exotherm).

-

Reaction: Heat the mixture to 60°C and stir for 4-6 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. Target <1% starting material.

-

-

Workup:

-

Cool to room temperature.

-

Filter off solid inorganic salts (KI, excess K₂CO₃). Wash the cake with EtOAc.

-

Concentrate the filtrate under reduced pressure to remove bulk EtOAc and DMF (requires high vacuum).

-

Note: Residual DMF can be removed by dissolving the residue in EtOAc and washing 3x with water and 1x with brine.

-

-

Purification: Distillation under reduced pressure (approx. 110-115°C at 10 mmHg) or silica plug filtration if color removal is needed.

Method B: Phase Transfer Catalysis (Process Scale)

Best for: Multi-kg scale, safety, cost reduction, and easier solvent recovery.

Reagents:

-

Methyl pyrrole-2-carboxylate (1.0 equiv)

-

Ethyl Bromide (1.5 equiv) [Cheaper than Iodide, safer to handle]

-

Potassium Hydroxide (KOH), 50% aq. solution (4.0 equiv)

-

Toluene (Solvent, 6-8 volumes)

-

TBAB (Tetrabutylammonium bromide) (0.05 equiv / 5 mol%)

Step-by-Step Protocol:

-

Reactor Charge: Charge Toluene, Methyl pyrrole-2-carboxylate, and TBAB into the reactor. Stir at 300 RPM.

-

Base Addition: Add 50% KOH solution. The mixture will form a biphasic system.

-

Reagent Addition: Add Ethyl Bromide.

-

Safety Note: Ethyl bromide is volatile (bp 38°C). Ensure condenser is set to -10°C or use a pressure vessel if available.

-

-

Reaction: Heat to 40-45°C with vigorous stirring (essential for phase transfer). Stir for 12-18 hours.

-

Why this T? High enough to drive reaction, low enough to prevent rapid hydrolysis of the methyl ester by KOH.

-

-

Phase Separation:

-

Stop stirring. Allow phases to settle (approx 30 mins).

-

Drain the lower aqueous layer (contains KOH, KBr).

-

-

Wash: Wash the organic Toluene layer with water (2 volumes) to remove residual base. Check pH of aqueous wash; it should be neutral.

-

Isolation: Dry organic layer over Na₂SO₄ (or azeotropic distillation). Remove Toluene via rotary evaporation or vacuum distillation.

-

Yield: Expect 85-92% isolated yield.

Diagram 2: Process Workflow (Method B)

Caption: Workflow for Phase Transfer Catalyzed synthesis, minimizing solvent waste and maximizing safety.[1]

Part 4: Data & Analytical Validation

Table 1: Comparison of Methods

| Feature | Method A (K₂CO₃/DMF) | Method B (PTC/Toluene) |

| Scale Suitability | Lab / Pilot (<1 kg) | Manufacturing (>1 kg) |

| Reaction Time | Fast (4-6 h) | Slow (12-18 h) |

| Atom Economy | Moderate (DMF waste) | High (Water/Toluene recyclable) |

| Safety Profile | Moderate (DMF toxicity) | Good (Avoids dipolar solvents) |

| Cost | Higher (Ethyl Iodide, DMF) | Lower (Ethyl Bromide, Toluene) |

Analytical Characterization (Expected Data):

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.95 (m, 1H, Pyrrole-H5)

-

δ 6.80 (m, 1H, Pyrrole-H3)

-

δ 6.15 (m, 1H, Pyrrole-H4)

-

δ 4.35 (q, 2H, N-CH₂-CH₃) – Diagnostic Signal

-

δ 3.80 (s, 3H, O-CH₃)

-

δ 1.40 (t, 3H, N-CH₂-CH₃)

-

-

HPLC Purity: >98.5% (a/a). Main impurity is usually unreacted starting material (RRT 0.8) or the hydrolyzed acid (RRT 0.2).

Part 5: Troubleshooting & Optimization

-

Issue: Incomplete Conversion.

-

Cause: Ethyl bromide evaporation or base consumption.

-

Fix: Add 0.2 equiv extra Ethyl Bromide. Ensure reactor is sealed/condenser is efficient.

-

-

Issue: Ester Hydrolysis (Acid formation).

-

Cause: Reaction temperature too high or KOH concentration too high in Method B.

-

Fix: Lower temperature to 40°C. Reduce KOH equivalents or switch to solid KOH pellets to reduce water content.

-

-

Issue: Coloration (Darkening).

-

Cause: Oxidation of pyrrole ring.

-

Fix: Sparge solvents with Nitrogen/Argon before use. Keep reaction under inert atmosphere.

-

References

-

Signaigo, F. K., & Adkins, H. (1936). Ethyl Pyrrole-2-carboxylate.[2][3][4] Organic Syntheses, 16, 73. Link (Foundational synthesis of the parent ester).

-

Paine, J. B., et al. (1976). Regioselectivity in Pyrrole Alkylation. Journal of Organic Chemistry, 41(17), 2826. Link (Mechanistic insight into N vs C alkylation).

-

Wang, X., et al. (2009). Scalable Alkylation of Nitrogen Heterocycles using Carbonates. Organic Letters, 11(23), 5460. Link (Modern carbonate base protocols).

- Dou, X., et al. (2014). Phase Transfer Catalysis in Heterocyclic Synthesis. Advanced Synthesis & Catalysis, 356(1), 123. (General PTC methodologies for pyrroles).

-

PubChem Compound Summary. (2023). Ethyl 1-methylpyrrole-2-carboxylate.[2] Link (Analogous compound data and safety profiles).

Sources

- 1. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]

- 2. Ethyl 1-methylpyrrole-2-carboxylate | C8H11NO2 | CID 90112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Novel Pyrrole Synthesis: One-Pot Preparation of Ethyl 5-Methylpyrrole-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Optimization and Standard Operating Procedures for the N-Alkylation of Methyl Pyrrole-2-Carboxylate

Introduction and Mechanistic Rationale

Methyl pyrrole-2-carboxylate (CAS: 1193-62-0) is a critical pharmacophore in the synthesis of Toll-like receptor agonists, kinase inhibitors, and natural products like the oroidin alkaloids. Unlike simple pyrrole, the presence of the electron-withdrawing ester group at the C2 position significantly alters the physicochemical properties of the ring, necessitating specific alkylation protocols.

Chemical Challenges[1]

-

Acidity (

): The C2-ester stabilizes the pyrrolide anion via resonance, lowering the -

Regioselectivity (N- vs. C-Alkylation): While the nitrogen atom is the kinetic site of alkylation (N-alkylation), the carbon positions (C4/C5) are thermodynamically available for electrophilic attack. The use of ionic bases (Na, K, Cs) favors the "harder" ionic interaction at the nitrogen, whereas covalent metal-nitrogen bonds (e.g., Grignard reagents) often lead to C-alkylation.

-

Ester Stability: The methyl ester is susceptible to saponification (hydrolysis) in the presence of aqueous strong bases (NaOH/KOH) or substantial water content, particularly at elevated temperatures. Therefore, anhydrous conditions are a critical process parameter (CPP).

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Solvent Water Content | < 0.05% (Karl Fischer) | Prevents hydrolysis of the methyl ester to the carboxylic acid. |

| Base Selection | Ionic (Na, K, Cs) | Promotes N-selectivity over C-alkylation. Avoid Mg/Zn bases. |

| Temperature | 0°C (Addition) | Controls exotherm during deprotonation; prevents side reactions. |

| Stoichiometry | 1.1–1.2 eq. (Base) | Slight excess ensures complete deprotonation without degrading the ester. |

Experimental Protocols

Method A: The "Gold Standard" (Sodium Hydride / DMF)

Best for: Discovery scale (mg to g), unreactive electrophiles, and maximizing yield.

Reagents:

-

Methyl pyrrole-2-carboxylate (1.0 equiv)[1]

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Electrophile (Alkyl Halide) (1.2–1.5 equiv)

-

Anhydrous DMF (0.2 M concentration relative to substrate)

Protocol:

-

Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Nitrogen (

) or Argon. -

Base Activation: Add NaH (60% dispersion) to the flask.

-

Optional Purification: For high-purity applications, wash NaH twice with anhydrous hexanes to remove mineral oil, decanting the supernatant under inert gas.

-

-

Solvent Addition: Add anhydrous DMF to the NaH. Cool the suspension to 0°C using an ice/water bath.

-

Deprotonation: Dissolve Methyl pyrrole-2-carboxylate in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 10–15 minutes.

-

Observation: Vigorous evolution of Hydrogen gas (

) will occur. The solution typically turns yellow/orange, indicating pyrrolide anion formation. -

Hold Time: Stir at 0°C for 30 minutes until gas evolution ceases.

-

-

Alkylation: Add the alkyl halide (electrophile) dropwise via syringe.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours. Monitor by TLC (typically 20% EtOAc/Hexanes) or LC-MS.

-

Quenching (Critical): Cool back to 0°C. Slowly add saturated aqueous Ammonium Chloride (

) to quench excess hydride. -

Workup: Dilute with Ethyl Acetate (EtOAc). Wash organic layer with water (

) to remove DMF, followed by brine. Dry over

Method B: The "Scalable & Mild" Approach (Carbonate / Acetonitrile)

Best for: Process scale (>10g), acid-sensitive electrophiles, and "green" chemistry requirements.

Reagents:

-

Methyl pyrrole-2-carboxylate (1.0 equiv)[1]

-

Cesium Carbonate (

) or Potassium Carbonate ( -

Electrophile (1.2 equiv)

-

Acetonitrile (MeCN) or Acetone (Reagent Grade, Anhydrous)

-

Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Recommended for chlorides.

Protocol:

-

Setup: Charge a reaction vessel with Methyl pyrrole-2-carboxylate, the carbonate base, and TBAI.

-

Solvent: Add Acetonitrile (0.5 M concentration).

-

Addition: Add the alkyl halide.

-

Reaction: Heat the mixture to 60°C (or reflux for Acetone) under

.-

Note: Carbonate bases are less soluble; vigorous stirring is required to maintain a solid-liquid suspension.

-

-

Monitoring: Reaction times are generally longer (6–24 hours) compared to Method A.

-

Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc/DCM and wash with water to remove residual salts/TBAI.

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical deprotonation step and the regioselectivity decision point.

Figure 1: Reaction mechanism for the base-mediated N-alkylation of methyl pyrrole-2-carboxylate.[2]

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Incomplete deprotonation or "stalled" anion. | Switch from |

| Ester Hydrolysis (Acid formation) | Water in solvent or improper quenching. | Dry DMF/MeCN over molecular sieves (3Å). Avoid aqueous NaOH workups; use buffered |

| C-Alkylation Observed | "Hard" metal counter-ion or high temp. | Ensure use of Na/K/Cs bases.[3] Avoid Magnesium or Zinc additives. Keep reaction temp < 60°C. |

| O-Alkylation (Carbonyl) | Very "hard" electrophiles (e.g., MOM-Cl, SEM-Cl). | Use a softer counter-ion (Cs+) and lower temperatures (-78°C to 0°C). |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

References

-

General Reactivity & pKa: Jones, R. A., & Bean, G. P. (1977).[3] The Chemistry of Pyrroles. Academic Press.[3] (Establishes acidity of pyrrole esters vs. parent pyrroles).

-

Standard NaH Protocol: PubChem. (2025). Methyl pyrrole-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

- Regioselectivity Studies: Jolicoeur, B., & Lubell, W. D. (2006). N-Alkylation of Pyrrole-2-carboxylates. Organic Letters.

-

Phase Transfer Catalysis Warnings: Halpern, M. (2023). Phase-Transfer Catalysis for N-Alkylation. Phase Transfer Catalysis Communications. (Highlights solvent selection and hydrolysis risks). Retrieved from [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Vilsmeier-Haack Formylation of Methyl 1-ethylpyrrole-2-carboxylate

Introduction: The Strategic Formylation of Pyrrole Scaffolds

The Vilsmeier-Haack reaction stands as a cornerstone in synthetic organic chemistry for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This powerful transformation utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, to introduce a formyl group (-CHO), a versatile synthetic handle, onto a substrate.[4][5] The reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[3][6]

Pyrroles, as electron-rich five-membered heterocycles, are particularly well-suited substrates for this reaction.[5] The nitrogen atom's lone pair of electrons significantly increases the electron density of the ring, facilitating electrophilic aromatic substitution. Formylation preferentially occurs at the α-positions (C2 or C5) where the intermediate carbocation is most effectively stabilized.[1][5]